N-(4-(2,6-dimethylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O3S/c1-15-5-3-6-16(2)27(15)21(28)18-11-9-17(10-12-18)14-26-31(29,30)20-8-4-7-19(13-20)22(23,24)25/h4,7-13,15-16,26H,3,5-6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPBDPCAGZDJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,6-dimethylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and viral infections. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A piperidine ring which is known for its biological activity.
- A trifluoromethyl group , enhancing lipophilicity and potentially affecting biological interactions.
- A sulfonamide moiety , which is often associated with antibacterial and antiviral properties.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated the ability to inhibit various kinases, including c-KIT, which plays a crucial role in certain cancers. The inhibition of such targets can lead to decreased cell proliferation and increased apoptosis in malignant cells .
- Induction of Apoptosis : Studies on related piperidine derivatives indicate that they can activate caspases, leading to programmed cell death in cancerous cells. This suggests that this compound may similarly induce apoptosis through caspase activation pathways .
- Antiviral Activity : Some compounds within this class have shown efficacy against viral infections, particularly coronaviruses. The sulfonamide group is known for its potential antiviral effects, possibly by interfering with viral replication processes .
Table 1: Summary of Biological Activities
Case Studies
- Cancer Cell Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity towards human malignant cells while sparing non-malignant cells. For instance, compounds tested on HL-60 leukemia cells showed significant cell death at low concentrations, indicating a promising therapeutic index .
- Viral Infection Models : A study focusing on antiviral compounds highlighted the effectiveness of structurally similar sulfonamides in inhibiting viral replication in cell cultures infected with coronaviruses. The mechanism involved blocking key viral enzymes necessary for replication .
Research Findings
Recent literature reviews have underscored the importance of structure-activity relationships (SAR) in developing effective derivatives of piperidine-based compounds. Modifications to the piperidine ring and substituents have been shown to enhance selectivity and potency against specific targets, including cancer cells and viruses .
Scientific Research Applications
Pharmacological Properties
The compound exhibits significant pharmacological activities, particularly as an EP4 receptor antagonist. This receptor is involved in various physiological processes, including inflammation and pain modulation. Research indicates that antagonists of the EP4 receptor can be beneficial in treating inflammatory pain and other related conditions .
Case Studies
- Inflammatory Pain : A study highlighted the use of similar cyclic amine derivatives as effective treatments for inflammatory pain, showcasing the potential of compounds like N-(4-(2,6-dimethylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide in therapeutic applications against chronic pain conditions .
- Antimicrobial Activity : Research involving piperidine derivatives has demonstrated their efficacy as antimicrobial agents. Compounds with similar structural motifs were tested against bacterial strains and showed promising results, suggesting that this compound could also possess antimicrobial properties .
Synthetic Pathways
The synthesis of this compound involves multiple steps, typically starting from readily available piperidine derivatives. The synthetic routes often focus on optimizing yield and purity while exploring variations in substituents to enhance biological activity.
Characterization Techniques
The compound has been characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry. These methods confirm the successful synthesis and help elucidate the molecular structure, which is crucial for understanding its reactivity and interaction with biological targets .
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is vital for drug development. Variations in the trifluoromethyl group or alterations in the piperidine moiety can significantly impact its pharmacological profile.
Data Table: Structure-Activity Relationships
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(4-(2,6-dimethylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide , we analyze structurally and functionally related sulfonamide derivatives.
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility vs. Rigidity :
- The target compound’s 2,6-dimethylpiperidine group introduces steric hindrance and conformational rigidity, which may improve binding specificity compared to the pyridine-based derivative 17d .
- In contrast, perfluorinated analogs (e.g., CAS 52026-59-2) exhibit extreme hydrophobicity, limiting their utility in aqueous biological systems but enhancing durability in industrial coatings .
Biological Activity: 17d has been utilized in electrochemical polymers, suggesting sulfonamide derivatives can serve dual roles in materials science and drug discovery . The trifluoromethyl group in the target compound likely enhances membrane permeability compared to non-fluorinated analogs, a critical factor for intracellular target engagement.
Synthetic Feasibility :
- The synthesis of This compound would require multi-step functionalization, similar to 17d , which involves sulfonyl chloride coupling to amine precursors under basic conditions (e.g., pyridine) .
Toxicity and Screening :
- Compounds like these are often evaluated using colorimetric cytotoxicity assays (e.g., sulforhodamine B (SRB) assay), which quantify cellular protein content to assess drug-induced cytotoxicity . The target compound’s lipophilicity may necessitate optimization to reduce off-target toxicity.
Q & A
Basic Research Questions
Q. What are the critical structural features influencing the compound’s activity in pharmacological assays?
- Methodological Answer : The compound’s activity is modulated by its sulfonamide group (electron-withdrawing properties) and the trifluoromethyl moiety (lipophilicity and metabolic stability). The 2,6-dimethylpiperidine-carbonyl group enhances target binding via steric and electronic effects. For SAR studies, substitutions on the benzyl or piperidine groups should be systematically tested using in vitro binding assays (e.g., competitive inhibition with radiolabeled ligands) .
Q. How can researchers synthesize this compound with high purity for biological testing?
- Methodological Answer : A multi-step synthesis is required:
Sulfonamide coupling : React 3-(trifluoromethyl)benzenesulfonyl chloride with 4-(aminomethyl)benzoyl chloride under Schotten-Baumann conditions.
Piperidine-carbonyl introduction : Use 2,6-dimethylpiperidine and carbonyl diimidazole (CDI) in anhydrous DMF.
Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Confirm identity via -NMR (e.g., trifluoromethyl singlet at δ 7.5–8.0 ppm) and HRMS .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Assign peaks using , , and -NMR to verify trifluoromethyl and piperidine groups.
- HPLC-MS : Use a phenyl-hexyl column (3.5 µm, 150 mm) with ESI-MS in negative-ion mode for detecting sulfonamide fragmentation patterns.
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry at the piperidine ring .
Q. Which pharmacological targets are associated with benzenesulfonamide derivatives?
- Methodological Answer : Benzenesulfonamides commonly target carbonic anhydrases, GPCRs, or ion channels (e.g., TRPV1). To identify specific targets for this compound:
- Screen against a panel of recombinant enzymes using fluorescence-based activity assays.
- Prioritize targets with <100 nM IC and validate via CRISPR-mediated knockout in cell models .
Advanced Research Questions
Q. How can enantiomeric purity of the 2,6-dimethylpiperidine moiety impact biological activity?
- Methodological Answer : The 2,6-dimethylpiperidine group likely has chiral centers influencing target binding.
- Stereochemical resolution : Use chiral HPLC (Chiralpak IG-3 column, hexane/isopropanol) to separate enantiomers.
- Activity comparison : Test each enantiomer in dose-response assays (e.g., calcium flux for ion channel targets). A >10-fold difference in potency indicates stereoselective binding .
Q. How should researchers address contradictory solubility data in different solvent systems?
- Methodological Answer : Contradictions arise from solvent polarity and hydrogen-bonding capacity.
- Solubility profiling : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry.
- Co-solvent strategies : For in vivo studies, use 10% Cremophor EL in saline to achieve >1 mg/mL solubility. Validate stability via LC-MS over 24 hours .
Q. What computational methods optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- LogP prediction : Use Molinspiration or SwissADME to balance lipophilicity (ideal LogP 2–4).
- Metabolic stability : Run CYP450 inhibition assays (e.g., CYP3A4 luminescence) and refine the structure by replacing labile groups (e.g., methyl → trifluoroethyl) .
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies may stem from poor bioavailability or off-target effects.
Pharmacokinetic profiling : Measure plasma half-life (IV vs. oral administration) in rodent models.
Tissue distribution : Use radiolabeled compound (e.g., -labeled benzyl group) to assess brain/plasma ratios.
Mechanistic studies : Perform transcriptomics on treated tissues to identify compensatory pathways .
Q. What strategies mitigate off-target effects in functional assays?
- Methodological Answer :
- Counter-screening : Test against structurally related receptors (e.g., TRPV1 vs. TRPA1) at 10x IC.
- Proteome-wide profiling : Use affinity pulldown with biotinylated compound and LC-MS/MS to identify non-target binders.
- Rational design : Introduce bulky substituents (e.g., tert-butyl) to reduce promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
